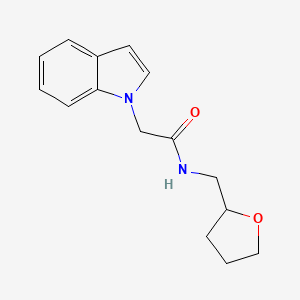

2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

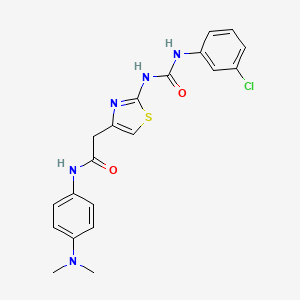

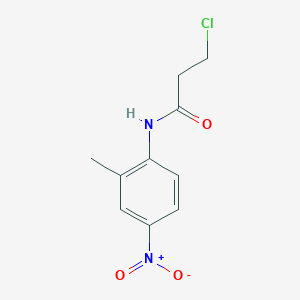

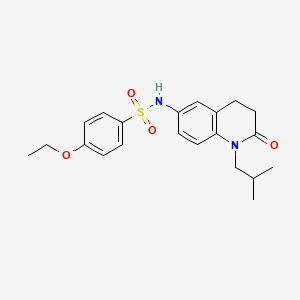

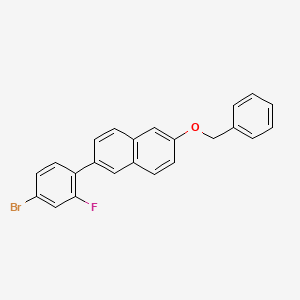

The synthesis of similar compounds, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide” and similar compounds is characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

One study reports the synthesis of novel indole acetamide derivatives evaluated for antimicrobial activities. These compounds showed promising antibacterial and antifungal properties against various pathogenic microorganisms, indicating their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Molecular Docking Analysis

Another research initiative involved the design and synthesis of an indole acetamide derivative, undergoing in silico modeling to target cyclooxygenase domains for anti-inflammatory activity. This study not only confirmed the anti-inflammatory properties through molecular docking but also provided insights into the compound's interaction energy and stability, facilitating the understanding of its mechanism of action (Al-Ostoot et al., 2020).

Tubulin Inhibitor Development

Research on the synthesis and characterization of a potent tubulin inhibitor highlights a derivative's preclinical development phase. This study underscores the therapeutic potential of indole acetamide derivatives in cancer treatment by inhibiting tubulin, a critical target in cancer therapy (Knaack et al., 2001).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides demonstrated partial muscarinic agonist activity, suggesting their utility in treating conditions associated with the cholinergic system. This study's findings contribute to the development of novel therapeutic agents targeting muscarinic receptors (Pukhalskaya et al., 2010).

Decarboxylative Claisen Rearrangement

Investigations into heteroaromatic decarboxylative Claisen rearrangement reactions shed light on the synthetic versatility of indole acetamide derivatives. Such reactions facilitate the synthesis of heteroaromatic compounds, which are significant in medicinal chemistry and drug discovery (Craig et al., 2005).

Direcciones Futuras

The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, “2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide” and similar compounds have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXROSKYXVSUEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)

![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)